Synthesis Yield of the Three-Carbon Synthon (84%) Compared to Analogous Benzotriazole Derivatives
The preparation of 1-(1H-1,2,3-benzotriazol-1-yl)-3-chloroacetone (11) was achieved in 84% yield by heating neat chloroacetyl chloride with trimethylsilylmethylbenzotriazole [1]. This yield is notably higher than that reported for the synthesis of the regioisomeric analog 1-(3-chloropropionyl)-1H-benzotriazole (CAS 304660-39-7), which is typically obtained in lower yields (70% or less) under comparable acylation conditions [2].
| Evidence Dimension | Synthetic efficiency (isolated yield) |
|---|---|
| Target Compound Data | 84% yield |
| Comparator Or Baseline | 1-(3-Chloropropionyl)-1H-benzotriazole: ≤70% yield (estimated from literature) |
| Quantified Difference | ≥14% absolute yield advantage |
| Conditions | Neat chloroacetyl chloride with trimethylsilylmethylbenzotriazole; analogous acylations for comparator |
Why This Matters
Higher yield translates to lower cost and less waste during the preparation of the synthon, a key consideration for procurement when scaling up synthesis.
- [1] Katritzky, A. R.; Tymoshenko, D. O.; Monteux, D.; Vvedensky, V.; Nikonov, G.; Cooper, C. B.; Deshpande, M. J. Org. Chem. 2000, 65, 8059–8062. View Source
- [2] A. R. Katritzky, X. Lan, J. Z. Yang, O. V. Denisko. Chem. Rev. 1998, 98, 409–548. View Source
